molecular formula C24H24O5 B5222902 [4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone

[4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone

Cat. No.: B5222902
M. Wt: 392.4 g/mol
InChI Key: FXKXLXKZAHATOF-UHFFFAOYSA-N
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Description

[4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a phenylmethanone core with multiple ethoxy and methoxy groups, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxybenzophenone with 2-(2-methoxyphenoxy)ethanol under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

[4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the phenylmethanone core can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

[4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone involves its interaction with specific molecular targets and pathways. The compound’s methoxy and ethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity to target proteins. Additionally, the phenylmethanone core can interact with aromatic residues in proteins, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone stands out due to its unique combination of methoxy and ethoxy groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

[4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O5/c1-26-22-9-5-6-10-23(22)29-18-16-27-15-17-28-21-13-11-20(12-14-21)24(25)19-7-3-2-4-8-19/h2-14H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKXLXKZAHATOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCOCCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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